3-Amino-2-chlorobenzoic acid
Overview
Description
3-Amino-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-biofilm Activity: Derivatives of benzoic acid, such as 2-amino-4-chloro benzoic acid and 4-amino 2-chloro benzoic acid, have been found to exhibit anti-biofilm activity against Pseudomonas aeruginosa PAO1. These compounds show potential for combating resistant bacteria through quorum sensing (Kınaytürk, Önem, & Oturak, 2022).
Complex Formation: 2-Amino-4-chlorobenzoic acid can form complexes with Yttrium and some lanthanides, leading to the formation of oxides and dehydration. This property is significant for the study of metal-organic complexes and their applications (Sikorska, Mrozek, & Rzączyńska, 1998).
Luminescent Properties: A novel terbium complex with 2-amino-4-chlorobenzoic acid exhibits bright yellow-green luminescence, indicating coordination by the ligand. This property is useful in the study of luminescent materials (Chen, Zhenfang, Shuang, & Wang, 2016).
Photodecomposition: Ultraviolet irradiation of chlorobenzoic acids can lead to the production of hydroxybenzoic acids and benzoic acid, with a high conversion rate for certain isomers. This finding is relevant in environmental chemistry and photodegradation studies (Crosby & Leitis, 1969).
Degradation by Microorganisms: Certain pseudomonads can degrade 3-chlorobenzoic acid, demonstrating high activity in the oxygenation, dehydrogenation, and turnover of chlorinated compounds. This is significant in bioremediation and environmental microbiology research (Dorn, Hellwig, Reineke, & Knackmuss, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-2-chlorobenzoic acid is a chemical compound that is primarily used as a pharmaceutical intermediate It’s known that the compound can interact with various biological materials or organic compounds for life science related research .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the compound can be used as a biochemical reagent, indicating that it may play a role in various biochemical reactions .
Pharmacokinetics
It’s known that the compound can be used in peptide synthesis , suggesting that it may have certain bioavailability characteristics that allow it to interact with biological systems.
Result of Action
It’s known that the compound can act as a catalyst, facilitating the formation of a covalent bond between two functional groups. This suggests that the compound may have a role in promoting certain chemical reactions at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has a melting point of 154-160 °C , indicating that its stability and efficacy can be affected by temperature. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment .
Biochemical Analysis
Biochemical Properties
It is known to be used in peptide synthesis , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in peptide synthesis , it may influence cell function by participating in the production of proteins.
Properties
IUPAC Name |
3-amino-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIVFNEHPKEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332631 | |
Record name | 3-Amino-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108679-71-6 | |
Record name | 3-Amino-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.